molecular formula C9H15Cl2N3O B2587706 4-amino-N-(pyridin-3-yl)butanamide dihydrochloride CAS No. 1374408-40-8

4-amino-N-(pyridin-3-yl)butanamide dihydrochloride

Cat. No.: B2587706
CAS No.: 1374408-40-8
M. Wt: 252.14
InChI Key: IMPBZMYDPHQDJH-UHFFFAOYSA-N
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Description

4-amino-N-(pyridin-3-yl)butanamide dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is a derivative of butanamide, featuring an amino group and a pyridinyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(pyridin-3-yl)butanamide dihydrochloride typically involves the reaction of 4-aminobutanamide with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(pyridin-3-yl)butanamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-N-(pyridin-3-yl)butanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(pyridin-4-yl)butanamide
  • 4-amino-N-(pyridin-2-yl)butanamide
  • 4-amino-N-(pyridin-3-yl)butanamide

Uniqueness

4-amino-N-(pyridin-3-yl)butanamide dihydrochloride is unique due to its specific substitution pattern on the pyridinyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research and industrial applications .

Properties

IUPAC Name

4-amino-N-pyridin-3-ylbutanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-1-4-9(13)12-8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPBZMYDPHQDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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